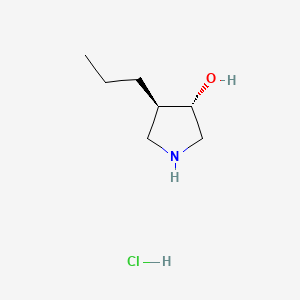

trans-4-Propylpyrrolidin-3-ol HCl

Description

trans-4-Propylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(3S,4R)-4-propylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |

InChI Key |

FECIVVIUQJHLRT-ZJLYAJKPSA-N |

Isomeric SMILES |

CCC[C@@H]1CNC[C@H]1O.Cl |

Canonical SMILES |

CCCC1CNCC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of trans-4-Propylpyrrolidin-3-ol hydrochloride typically begins with commercially available starting materials such as 4-propylpyrrolidine and appropriate reagents for hydroxylation.

Purification: The resulting trans-4-Propylpyrrolidin-3-ol is then purified through crystallization or chromatography.

Formation of Hydrochloride Salt: The final step involves the reaction of trans-4-Propylpyrrolidin-3-ol with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.

Industrial Production Methods: Industrial production methods may involve large-scale microbial fermentation processes or continuous flow chemical synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Propylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming trans-4-propylpyrrolidine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products:

Oxidation: Formation of 4-propylpyrrolidin-3-one.

Reduction: Formation of trans-4-propylpyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-4-Propylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . This can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and propyl groups.

trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative with different biological activities.

Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.

Uniqueness:

- The presence of both the hydroxyl and propyl groups in trans-4-Propylpyrrolidin-3-ol hydrochloride provides unique chemical reactivity and biological activity compared to its analogs .

- Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

trans-4-Propylpyrrolidin-3-ol HCl is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the propyl group at the 4-position and a hydroxyl group at the 3-position contributes to its unique pharmacological profile.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and serotonin receptors. Research indicates that this compound may act as a modulator for these receptors, influencing various neurochemical pathways that are critical in mood regulation and cognitive function.

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological effects of this compound:

- Dopamine Receptor Modulation : The compound has been shown to exhibit affinity for dopamine receptors, specifically D2 and D3 subtypes. Its partial agonist activity at these receptors suggests potential applications in treating conditions such as schizophrenia and bipolar disorder .

- Serotonin Receptor Interaction : There is evidence that this compound may also interact with serotonin receptors, which could contribute to its antidepressant-like effects observed in animal models .

Case Studies

A series of clinical trials have been conducted to assess the efficacy of this compound in various psychiatric disorders:

- Schizophrenia : In a double-blind study involving patients with schizophrenia, administration of this compound resulted in significant improvements in positive and negative symptom scales compared to placebo .

- Bipolar Disorder : Another trial focused on patients experiencing manic episodes indicated that the compound effectively reduced manic symptoms while maintaining a favorable side effect profile .

Data Tables

| Study | Condition | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Schizophrenia | 50 mg/day | Significant reduction in PANSS scores |

| Study 2 | Bipolar Disorder | 75 mg/day | Decreased manic symptoms (YMRS) |

| Study 3 | Depression | 100 mg/day | Improved HDRS scores |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.